N-ethyl-N-(morpholin-2-ylmethyl)ethanamine
Overview
Description
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine: is an organic compound with the molecular formula C7H16N2O It is a heterocyclic amine that contains both an ethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine typically involves the reaction of morpholine with ethylamine in the presence of a suitable catalyst. One common method is the reductive amination of morpholine with ethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The ethyl or morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-morpholin-4-ylethanamine
- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine
- 2-Benzylmorpholine
Uniqueness
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an ethyl group and a morpholine ring allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine (commonly referred to as EMMA) is a heterocyclic amine with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
EMMA has the molecular formula CHNO, characterized by an ethyl group and a morpholine ring. The compound's structure allows it to interact with various biological targets, making it a valuable reagent in both organic synthesis and biological studies.
The biological activity of EMMA primarily stems from its ability to interact with specific receptors and enzymes. It can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the biological system being studied. For example, it has been noted to influence enzyme inhibitors and receptor ligands, suggesting its role in various biochemical pathways.
1. Enzyme Inhibition
EMMA has been employed in studies focusing on enzyme inhibitors, demonstrating potential in modulating enzymatic activities that are crucial for various metabolic processes. Its structural features allow for selective binding to enzyme active sites, which can lead to significant alterations in enzyme kinetics.
2. Therapeutic Potential
Research indicates that EMMA may have therapeutic properties that warrant further investigation. Studies have explored its use as a precursor for drug development, particularly in creating compounds with enhanced pharmacological profiles.
3. Antimicrobial Activity
EMMA's derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies on related compounds indicate that modifications in the morpholine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antimicrobial Activity
A study investigating the structure-activity relationship (SAR) of morpholine derivatives found that certain modifications could lead to increased antimicrobial potency. For example, compounds derived from EMMA exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µM) | Target Pathogen |
---|---|---|
EMMA Derivative A | 4.69 | S. aureus |
EMMA Derivative B | 8.33 | E. coli |
EMMA Derivative C | 22.9 | P. aeruginosa |
Case Study 2: Enzyme Interaction
In silico docking studies have demonstrated that EMMA derivatives can effectively bind to specific enzyme active sites, influencing their activity through competitive inhibition mechanisms. This was evidenced by the compound's interaction with key residues within the binding pocket of target enzymes .
Comparative Analysis with Similar Compounds
EMMA can be compared with other morpholine-based compounds to assess its unique biological properties:
Compound Name | Structure | Biological Activity |
---|---|---|
N-Ethyl-2-(1-piperidinyl)ethanamine | Similar structure with piperidine ring | Moderate antibacterial activity |
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride | Contains pyridine groups | Anticancer properties reported |
Properties
IUPAC Name |
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)8-9-7-10-5-6-12-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKQNGLLJXUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398540 | |
Record name | N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-66-0 | |
Record name | N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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